![molecular formula C8H11ClO B13834488 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-methylbicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the photochemical ring contraction–solvolysis of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones in methanol . This reaction is influenced by the conformational preferences of the exo- and endo-stereoisomers, leading to the formation of cyclopropylesters .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar photochemical and solvolysis techniques. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its chemical properties.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
- 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one
- 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one
Uniqueness
7-chloro-5-methylbicyclo[320]heptan-6-one is unique due to its specific substitution pattern, which includes a chlorine atom and a methyl group This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C8H11ClO |
|---|---|
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-8-4-2-3-5(8)6(9)7(8)10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
UVONOUWBTAUXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



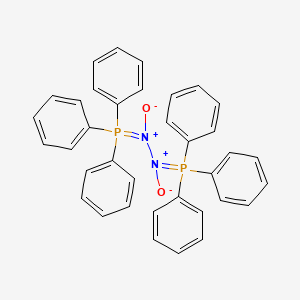

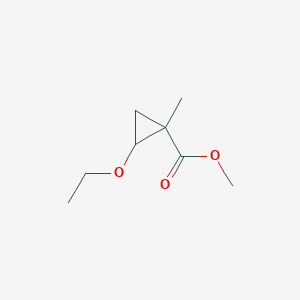

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
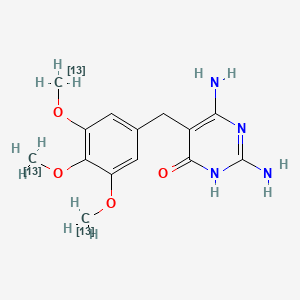
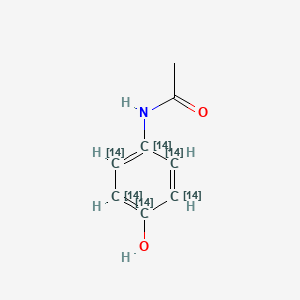
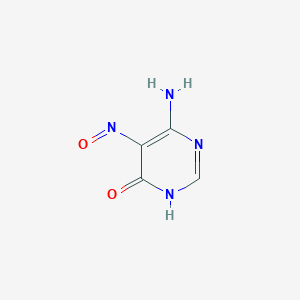
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
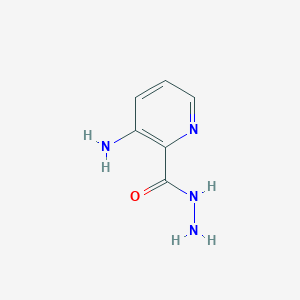
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

